molecular formula C10H7I3O2 B14063780 2,4,6-Triiodophenyl 2-methylprop-2-enoate CAS No. 101364-80-1

2,4,6-Triiodophenyl 2-methylprop-2-enoate

Cat. No.: B14063780
CAS No.: 101364-80-1
M. Wt: 539.87 g/mol
InChI Key: XMWLJZBVLQGRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester is a chemical compound with the molecular formula C10H7I3O2 and a molecular weight of 539.87 g/mol This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, which is esterified with 2-methyl-2-propenoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester typically involves the esterification of 2-methyl-2-propenoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propenoic acid, 2-methyl-, 2,4,6-triiodophenyl ester is primarily related to its chemical reactivity. The iodine atoms on the phenyl ring can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the ester bond can be hydrolyzed to release the parent acid and phenol, which can further undergo various chemical transformations .

Properties

CAS No.

101364-80-1

Molecular Formula

C10H7I3O2

Molecular Weight

539.87 g/mol

IUPAC Name

(2,4,6-triiodophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H7I3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3

InChI Key

XMWLJZBVLQGRDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1I)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.